molecular formula C12H13NO5S B1681406 Salnacedin CAS No. 87573-01-1

Salnacedin

Cat. No.: B1681406
CAS No.: 87573-01-1
M. Wt: 283.30 g/mol
InChI Key: VYPKEODFNOEZGS-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Salnacedin can be synthesized through a series of chemical reactions involving the appropriate precursors. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Salnacedin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .

Scientific Research Applications

Salnacedin has a wide range of scientific research applications, including:

Mechanism of Action

Salnacedin exerts its effects through its anti-inflammatory and keratolytic activities. It targets specific molecular pathways involved in inflammation and skin cell turnover. The exact molecular targets and pathways may include inhibition of pro-inflammatory cytokines and modulation of keratinocyte activity .

Comparison with Similar Compounds

Uniqueness of Salnacedin: this compound is unique due to its specific combination of anti-inflammatory and keratolytic properties, making it effective in treating a range of skin conditions and immune system disorders. Its molecular structure and mechanism of action distinguish it from other similar compounds .

Properties

CAS No.

87573-01-1

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid

InChI

InChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1

InChI Key

VYPKEODFNOEZGS-VIFPVBQESA-N

SMILES

CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O

Appearance

Solid powder

Key on ui other cas no.

87573-01-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Salnacedin;  G-201;  G 201;  G201;  G-201,SCY;  SCY; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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